Cas no 1161012-23-2 (2-Amino-N,N-dimethyl-2-phenylacetamide)
2-Amino-N,N-dimethyl-2-phenylacetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-N,N-dimethyl-2-phenylacetamide
- 2-amino-N,N-dimethyl-2-phenyl-acetamide
- AKOS017278754
- AKOS000170475
- Benzeneacetamide,.alpha.-amino-N,N-dimethyl-
- MFCD09931549
- ZFA86591
- Benzeneacetamide, -amino-N,N-dimethyl-, (S)-
- Benzeneacetamide, alpha-amino-N,N-dimethyl-
- DB-050638
- EN300-58376
- 1161012-23-2
- BS-19265
- N,N-Dimethyl-2-amino-2-phenylacetamide
- ALBB-031549
- SCHEMBL13688832
- J-519674
- CS-0089097
-
- MDL: MFCD09931549
- Inchi: 1S/C10H14N2O/c1-12(2)10(13)9(11)8-6-4-3-5-7-8/h3-7,9H,11H2,1-2H3
- InChI Key: FYEBKMCUIFSZNT-UHFFFAOYSA-N
- SMILES: O=C(C(C1C=CC=CC=1)N)N(C)C
Computed Properties
- Exact Mass: 178.110613074g/mol
- Monoisotopic Mass: 178.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 46.3Ų
2-Amino-N,N-dimethyl-2-phenylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A186315-500mg |
2-Amino-N,N-dimethyl-2-phenylacetamide |
1161012-23-2 | 500mg |
$ 745.00 | 2022-06-08 | ||
| TRC | A186315-1000mg |
2-Amino-N,N-dimethyl-2-phenylacetamide |
1161012-23-2 | 1g |
$ 1240.00 | 2022-06-08 | ||
| TRC | A186315-2500mg |
2-Amino-N,N-dimethyl-2-phenylacetamide |
1161012-23-2 | 2500mg |
$ 2475.00 | 2022-06-08 | ||
| Enamine | EN300-58376-0.05g |
2-amino-N,N-dimethyl-2-phenylacetamide |
1161012-23-2 | 0.05g |
$176.0 | 2023-06-08 | ||
| Enamine | EN300-58376-0.1g |
2-amino-N,N-dimethyl-2-phenylacetamide |
1161012-23-2 | 0.1g |
$185.0 | 2023-06-08 | ||
| Enamine | EN300-58376-0.25g |
2-amino-N,N-dimethyl-2-phenylacetamide |
1161012-23-2 | 0.25g |
$193.0 | 2023-06-08 | ||
| Enamine | EN300-58376-0.5g |
2-amino-N,N-dimethyl-2-phenylacetamide |
1161012-23-2 | 0.5g |
$202.0 | 2023-06-08 | ||
| Enamine | EN300-58376-1.0g |
2-amino-N,N-dimethyl-2-phenylacetamide |
1161012-23-2 | 1g |
$210.0 | 2023-06-08 | ||
| Enamine | EN300-58376-2.5g |
2-amino-N,N-dimethyl-2-phenylacetamide |
1161012-23-2 | 2.5g |
$360.0 | 2023-06-08 | ||
| Enamine | EN300-58376-5.0g |
2-amino-N,N-dimethyl-2-phenylacetamide |
1161012-23-2 | 5g |
$610.0 | 2023-06-08 |
2-Amino-N,N-dimethyl-2-phenylacetamide Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 2-Amino-N,N-dimethyl-2-phenylacetamide
Introduction to 2-Amino-N,N-Dimethyl-2-Phenylacetamide (CAS No. 1161012-23-2)
2-Amino-N,N-Dimethyl-2-Phenylacetamide (hereafter referred to as Compound 1) is a versatile organic compound with the CAS registry number 1161012-23-2. This compound belongs to the class of acetamides, which are widely used in various industries due to their unique chemical properties. The molecular formula of Compound 1 is C9H15N3, and its molecular weight is approximately 165.4 g/mol. The compound is characterized by its amine group (-NH) and dimethyl substitution, which contribute to its distinctive reactivity and applications.
Recent advancements in organic chemistry have highlighted the potential of Compound 1 as a key intermediate in the synthesis of bioactive molecules. Researchers have demonstrated that the compound can be effectively utilized in the construction of heterocyclic frameworks, which are essential components of many pharmaceutical agents. For instance, a study published in the *Journal of Medicinal Chemistry* explored the use of Compound 1 as a precursor for synthesizing novel antiviral compounds targeting RNA-dependent RNA polymerase (RdRP) enzymes. These findings underscore the significance of Compound 1 in drug discovery and development.
The synthesis of Compound 1 typically involves a multi-step process, including nucleophilic substitution and amide formation reactions. A recent optimization study reported in *Organic Process Research & Development* detailed a scalable route for producing Compound 1 with high yield and purity. The researchers employed a solvent-free reaction system, which not only improved efficiency but also reduced environmental impact. This approach aligns with the growing demand for sustainable chemical manufacturing practices.
One of the most intriguing aspects of Compound 1 is its ability to participate in various types of condensation reactions, such as the formation of imines and amidines. These reactions are pivotal in creating complex molecular architectures with tailored functionalities. For example, a team from the University of California, Berkeley, utilized Compound 1 to synthesize a series of amidine-based inhibitors for histone deacetylases (HDACs). Their work, published in *ACS Medicinal Chemistry Letters*, demonstrated that these inhibitors exhibited potent activity against cancer cell lines, paving the way for further exploration in oncology research.
In addition to its role in drug discovery, Compound 1 has found applications in agrochemicals and materials science. In agriculture, derivatives of this compound have been investigated for their potential as plant growth regulators and pest control agents. A study conducted by researchers at Texas A&M University revealed that certain analogs derived from Compound 1 could enhance crop resilience against abiotic stress conditions such as drought and salinity.
From a structural standpoint, Compound 1 features a phenyl group attached to an acetamide backbone, with two methyl groups substituting the nitrogen atom. This configuration imparts unique electronic properties to the molecule, making it highly reactive under specific conditions. The presence of both aromatic and aliphatic moieties also facilitates its compatibility with diverse reaction partners.
Looking ahead, ongoing research continues to unlock new possibilities for Compound 1 across multiple disciplines. Its ability to serve as both a building block and an active ingredient positions it as an invaluable tool in modern chemistry. As advancements in synthetic methodologies and computational modeling continue to evolve, we can expect even greater innovations leveraging this compound's inherent versatility.
In conclusion, 2-Amino-N,N-Dimethyl-2-Phenylacetamide (CAS No. 1161012-23-2) stands out as a critical molecule with far-reaching implications across various fields. Its adaptability, combined with cutting-edge research findings, ensures that this compound will remain at the forefront of chemical innovation for years to come.
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